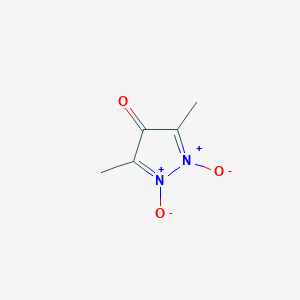
3,5-Dimethyl-1,2-dioxo-4H-1lambda~5~,2lambda~5~-pyrazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4-oxo-4H-pyrazole 1,2-dioxide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-oxo-4H-pyrazole 1,2-dioxide typically involves the condensation of acetylacetone with hydrazine. The reaction proceeds under mild conditions, often in the presence of a catalyst to enhance the yield and selectivity of the desired product . The general reaction can be represented as follows: [ \text{CH}_3\text{COCH}_2\text{COCH}_3 + \text{N}_2\text{H}_4 \rightarrow (\text{CH}_3\text{C})_2\text{CHN}_2\text{H} + 2\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of 3,5-Dimethyl-4-oxo-4H-pyrazole 1,2-dioxide may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-oxo-4H-pyrazole 1,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
3,5-Dimethyl-4-oxo-4H-pyrazole 1,2-dioxide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-oxo-4H-pyrazole 1,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A related compound with similar structural features but different reactivity and applications.
4-Hydroxy-3,5-dimethylpyrazole: Another similar compound with distinct chemical properties.
Uniqueness
3,5-Dimethyl-4-oxo-4H-pyrazole 1,2-dioxide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
17952-97-5 |
|---|---|
Molecular Formula |
C5H6N2O3 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
3,5-dimethyl-1,2-dioxidopyrazole-1,2-diium-4-one |
InChI |
InChI=1S/C5H6N2O3/c1-3-5(8)4(2)7(10)6(3)9/h1-2H3 |
InChI Key |
OCHDUCZHIXXEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+]([N+](=C(C1=O)C)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-Aminophenyl)ethyl]benzoic acid](/img/structure/B14701177.png)
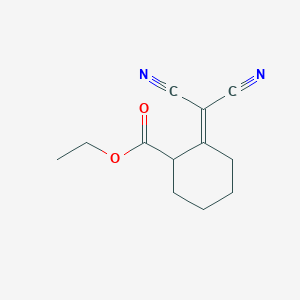
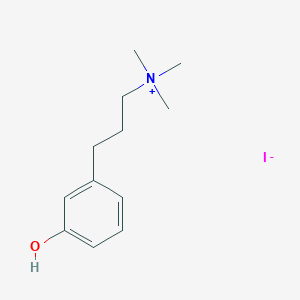
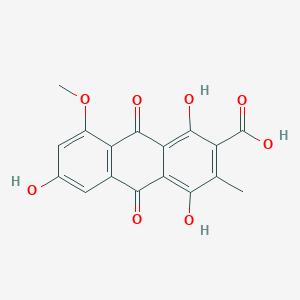
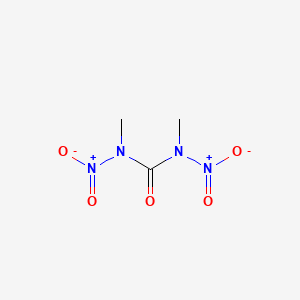

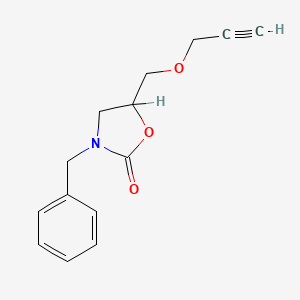
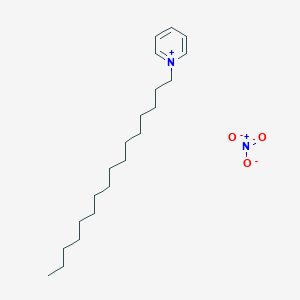
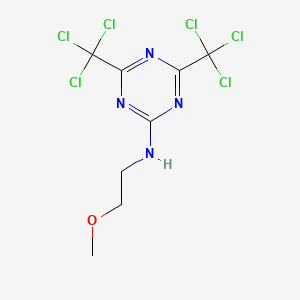
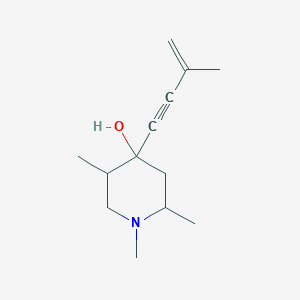
![5,5-Dimethyl-3,7-dioxabicyclo[7.2.2]trideca-1(11),9,12-triene-2,8-dione](/img/structure/B14701238.png)

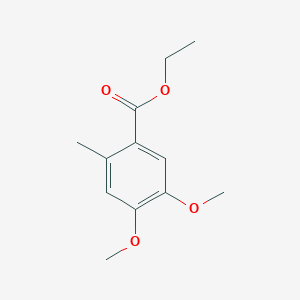
![{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile](/img/structure/B14701251.png)
